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molecular formula C18H14N2O4 B8538931 1-(p-Carboxyphenyl)-3-methyl-4-(p-hydroxybenzylidene)-2-pyrazolin-5-one CAS No. 77666-73-0

1-(p-Carboxyphenyl)-3-methyl-4-(p-hydroxybenzylidene)-2-pyrazolin-5-one

Cat. No. B8538931
M. Wt: 322.3 g/mol
InChI Key: JWHGXMAVIMEDSS-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04311787

Procedure details

218 g (1 mole) of 1-p-carboxyphenyl-3-methyl-2-pyrazolin-5-one were suspended in 600 ml of dimethylformamide. The mixture obtained was heated with stirring to 100° C., whereupon a solution of 122 g (1mole) of p-hydroxybenzaldehyde in 400 ml of methanol was added. The dissolution of both compounds was complete. The dye started crystallizing after some 30 min. The heating was stopped after 2 h and the reaction mixture was allowed to cool down to room temperature. The dye was filtered with suction and rinsed with methanol.
Quantity
218 g
Type
reactant
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three
Name
1-(p-carboxyphenyl)-3-methyl-4-(p-hydroxybenzylidene)-2-pyrazolin-5-one

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[C:14](=[O:15])[CH2:13][C:12]([CH3:16])=[N:11]2)=[CH:6][CH:5]=1)([OH:3])=[O:2].[OH:17][C:18]1[CH:25]=[CH:24][C:21]([CH:22]=O)=[CH:20][CH:19]=1>CN(C)C=O.CO>[C:1]([C:4]1[CH:5]=[CH:6][C:7]([N:10]2[C:14](=[O:15])[C:13](=[CH:22][C:21]3[CH:24]=[CH:25][C:18]([OH:17])=[CH:19][CH:20]=3)[C:12]([CH3:16])=[N:11]2)=[CH:8][CH:9]=1)([OH:3])=[O:2]

Inputs

Step One
Name
Quantity
218 g
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=C1)N1N=C(CC1=O)C
Step Two
Name
Quantity
122 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture obtained
TEMPERATURE
Type
TEMPERATURE
Details
was heated
ADDITION
Type
ADDITION
Details
was added
DISSOLUTION
Type
DISSOLUTION
Details
The dissolution of both compounds
CUSTOM
Type
CUSTOM
Details
The dye started crystallizing after some 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The dye was filtered with suction
WASH
Type
WASH
Details
rinsed with methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
1-(p-carboxyphenyl)-3-methyl-4-(p-hydroxybenzylidene)-2-pyrazolin-5-one
Type
Smiles
C(=O)(O)C1=CC=C(C=C1)N1N=C(C(C1=O)=CC1=CC=C(C=C1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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